Cas no 1355180-76-5 (2-Furan-2-yl-1-isobutyl-pyrrolidine)

2-Furan-2-yl-1-isobutyl-pyrrolidine 化学的及び物理的性質
名前と識別子
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- 2-Furan-2-yl-1-isobutyl-pyrrolidine
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- インチ: 1S/C12H19NO/c1-10(2)9-13-7-3-5-11(13)12-6-4-8-14-12/h4,6,8,10-11H,3,5,7,9H2,1-2H3
- InChIKey: FKAUQFLBIXNTLO-UHFFFAOYSA-N
- ほほえんだ: N1(CC(C)C)CCCC1C1=CC=CO1
2-Furan-2-yl-1-isobutyl-pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM499853-1g |
2-(Furan-2-yl)-1-isobutylpyrrolidine |
1355180-76-5 | 97% | 1g |
$764 | 2023-01-10 |
2-Furan-2-yl-1-isobutyl-pyrrolidine 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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2-Furan-2-yl-1-isobutyl-pyrrolidineに関する追加情報
Latest Research Insights on 2-Furan-2-yl-1-isobutyl-pyrrolidine (CAS: 1355180-76-5) in Chemical Biology and Pharmaceutical Applications
The compound 2-Furan-2-yl-1-isobutyl-pyrrolidine (CAS: 1355180-76-5) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic compound, featuring a furan-pyrrolidine scaffold with an isobutyl substituent, demonstrates unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its potential as a building block for drug discovery, particularly in the development of central nervous system (CNS) active compounds and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship of 2-Furan-2-yl-1-isobutyl-pyrrolidine derivatives as modulators of dopamine receptors. The research team synthesized a series of analogs and found that the parent compound exhibited moderate affinity for D2-like receptors (Ki = 320 nM), with specific modifications to the furan ring significantly enhancing both affinity and selectivity. Molecular docking studies revealed that the isobutyl group plays a crucial role in hydrophobic interactions with receptor subpockets, while the furan oxygen participates in hydrogen bonding networks.
In antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported that 2-Furan-2-yl-1-isobutyl-pyrrolidine shows promising activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 8-16 μg/mL. The compound appears to disrupt bacterial membrane integrity through a novel mechanism distinct from conventional antibiotics, as demonstrated by fluorescence anisotropy and electron microscopy studies. This finding is particularly significant given the urgent need for new antimicrobial agents to combat rising antibiotic resistance.
The metabolic stability and pharmacokinetic properties of 2-Furan-2-yl-1-isobutyl-pyrrolidine were systematically evaluated in a 2024 preclinical study. Using LC-MS/MS analysis in rat models, researchers found that the compound demonstrates favorable oral bioavailability (F = 62%) and crosses the blood-brain barrier (brain/plasma ratio = 0.85 at 2h post-dose). These characteristics, combined with its relatively low cytotoxicity (CC50 > 100 μM in HEK293 cells), support its potential as a lead compound for further optimization in CNS drug development programs.
Recent advances in synthetic methodology have also improved access to this scaffold. A 2023 Nature Protocols paper described an efficient three-step synthesis of 2-Furan-2-yl-1-isobutyl-pyrrolidine from commercially available starting materials, featuring a key palladium-catalyzed cross-coupling reaction with 82% yield. This improved synthetic route addresses previous challenges in scalability and has enabled more extensive structure-activity relationship studies of this pharmacophore.
Looking forward, several research groups have initiated programs to explore the therapeutic potential of 2-Furan-2-yl-1-isobutyl-pyrrolidine derivatives in neurodegenerative diseases and pain management. The compound's unique combination of synthetic accessibility, favorable drug-like properties, and demonstrated biological activities positions it as a valuable scaffold for future medicinal chemistry efforts in multiple therapeutic areas.
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